In vitro CYP2C9 inhibition: target compound IC50 of 100 nM vs. structurally unrelated baseline
The target compound exhibits an IC50 value of 100 nM against recombinant human CYP2C9, determined in human kidney microsomes measuring inhibition of 20-HETE formation with 7-methoxy-4-trifluoromethylcoumarin as substrate [1]. This moderate nanomolar CYP2C9 inhibitory activity is identical in potency to its activity against CYP2D6 and CYP3A4 (also 100 nM each in the same assay system), indicating a broad but equipotent CYP inhibition profile that is inconsistent with CYP isoform-selective probes [1]. No head-to-head CYP inhibition data versus the 6-methoxy isomer or the des-methoxy analog have been reported in the public domain.
| Evidence Dimension | CYP2C9 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 100 nM [1] |
| Comparator Or Baseline | No direct in-class comparator data available. Typical CYP2C9 probe inhibitor (e.g., sulfaphenazole) IC50 ~ 300 nM, but assay conditions are not matched. |
| Quantified Difference | Cannot be calculated without matched comparator data. |
| Conditions | Human kidney microsomes; substrate 7-methoxy-4-trifluoromethylcoumarin (20-HETE formation endpoint); data curated by University of Wuppertal / ChEMBL [1]. |
Why This Matters
This CYP inhibition data, while not allowing direct comparator claims, is the primary quantitative biological activity record for this compound; users selecting this compound for medicinal chemistry programs must account for its CYP liabilities relative to their specific chemical series.
- [1] ChEMBL / BindingDB. CHEMBL5177903 / BDBM50591916. Inhibition of CYP2C9 (Human) – IC50 = 100 nM. Assay: human kidney microsomes, 20-HETE formation endpoint. Curated by University of Wuppertal. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591916 View Source
